molecular formula C12H9F3N2O B1389758 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine CAS No. 1214376-91-6

6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine

Cat. No. B1389758
CAS RN: 1214376-91-6
M. Wt: 254.21 g/mol
InChI Key: RGPUSJVOOIJSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine (6-MTP) is an organic compound with a variety of applications in the scientific research field. It is a heterocyclic compound that is composed of a pyridine ring with a trifluoromethyl group and a methoxy group. 6-MTP is an important compound due to its ability to interact with a wide range of biological macromolecules, such as proteins, lipids, and nucleic acids. It has been used in a variety of applications, including drug development, biochemistry, and molecular biology.

Scientific Research Applications

6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. It has been used in drug development and biochemistry to study the interactions between proteins and small molecules. It has also been used in molecular biology to study the structure and function of nucleic acids. In addition, this compound has been used in the synthesis of other compounds, such as peptides and oligonucleotides.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine is not fully understood. However, it is believed to interact with biological macromolecules, such as proteins, lipids, and nucleic acids, through a variety of mechanisms. It is believed to interact with proteins by forming hydrogen bonds and electrostatic interactions, while it is believed to interact with nucleic acids by forming hydrogen bonds and Van der Waals interactions. In addition, this compound is believed to interact with lipids by forming hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on proteins, lipids, and nucleic acids. For example, it has been shown to increase the affinity of proteins for their substrates, as well as to increase the stability of proteins. In addition, it has been shown to increase the affinity of lipids for their ligands, as well as to increase the stability of lipids. Finally, it has been shown to increase the stability of nucleic acids.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine in lab experiments include its ability to interact with a wide range of biological macromolecules, its low toxicity, and its relatively low cost. In addition, this compound is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. In addition, it can be difficult to remove from reaction mixtures, which can limit its use in certain types of experiments.

Future Directions

For the use of 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine include its use in drug development, biochemistry, and molecular biology. In particular, this compound could be used to study the interactions between proteins and small molecules, as well as to study the structure and function of nucleic acids. In addition, this compound could be used to synthesize other compounds, such as peptides and oligonucleotides. Finally, this compound could be used to study the biochemical and physiological effects of compounds on proteins, lipids, and nucleic acids.

properties

IUPAC Name

6-methoxy-3-pyridin-4-yl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-18-10-3-2-9(8-4-6-16-7-5-8)11(17-10)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPUSJVOOIJSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C2=CC=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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